(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include condensation reactions, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound used in aryl halide chemistry with a different core structure.
Uniqueness
(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H13ClN6O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13ClN6O3S/c1-11-17(23-22-14-6-3-5-13(20)9-14)18(27)25(24-11)19-21-16(10-30-19)12-4-2-7-15(8-12)26(28)29/h2-10,24H,1H3 |
InChI Key |
FTDRKVMRPVZGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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